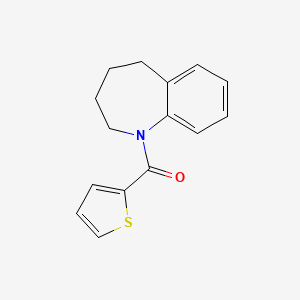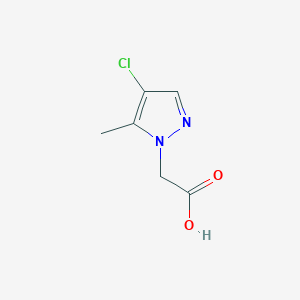
Ácido (4-cloro-5-metil-1H-pirazol-1-il)acético
Descripción general
Descripción
“(4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid” is an organic compound with the CAS Number: 180741-45-1 . It has a molecular weight of 174.59 .
Molecular Structure Analysis
The molecular structure of “(4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid” is represented by the linear formula C6H7ClN2O2 . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy, which is not available in the current search results.Physical and Chemical Properties Analysis
“(4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid” appears as a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol, but it is insoluble in water .Aplicaciones Científicas De Investigación
Actividades Antileishmaniales y Antimaláricas
Los compuestos que contienen pirazol, como el ácido (4-cloro-5-metil-1H-pirazol-1-il)acético, son conocidos por sus diversos efectos farmacológicos, incluidas las potentes actividades antileishmaniales y antimaláricas . Por ejemplo, se han sintetizado y evaluado pirazoles acoplados a hidracina contra el aislado clínico de Leishmania aethiopica y ratones infectados con Plasmodium berghei . Los resultados revelaron que estos compuestos mostraron una actividad antipromastigota superior y efectos de inhibición contra Plasmodium berghei .
Agentes Antibacterianos
Los derivados de los compuestos de pirazol han mostrado propiedades antibacterianas prometedoras . Las azachalconas sintetizadas y los derivados de 4,5-dihidro-1H-pirazol pueden ser objetos prometedores para la búsqueda de agentes antibacterianos .
Aditivos Antioxidantes para Combustibles
Estos heterociclos también han encontrado aplicaciones en la química de metales de transición como reactivo analítico y como aditivos antioxidantes para combustibles .
Propiedades Luminiscentes
Después de la reducción del grupo nitro, los derivados aminados resultantes de los pirazoles pueden exhibir excelentes propiedades luminiscentes .
Actividades Antiinflamatorias
El imidazol, un compuesto heterocíclico similar, ha mostrado una amplia gama de propiedades químicas y biológicas, incluidas las actividades antiinflamatorias . Es plausible que el ácido (4-cloro-5-metil-1H-pirazol-1-il)acético también pueda poseer propiedades similares.
Actividades Antitumorales
Los derivados del imidazol han mostrado actividades antitumorales . Dadas las similitudes estructurales, el ácido (4-cloro-5-metil-1H-pirazol-1-il)acético también puede tener posibles aplicaciones antitumorales.
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through a variety of mechanisms, often involving nucleophilic addition-elimination reactions .
Biochemical Pathways
Pyrazole derivatives are known to interact with a variety of biochemical pathways, often resulting in potent pharmacological effects .
Pharmacokinetics
It’s known that the presence of a pyridine core in similar molecules can increase bioavailability .
Result of Action
Similar pyrazole derivatives have been shown to have potent antileishmanial and antimalarial activities .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Análisis Bioquímico
Biochemical Properties
Pyrazole derivatives are known for their diverse pharmacological effects
Cellular Effects
Pyrazole derivatives have been reported to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
2-(4-chloro-5-methylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-4-5(7)2-8-9(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVQLBWLSRYPHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801263435 | |
| Record name | 4-Chloro-5-methyl-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180741-45-1 | |
| Record name | 4-Chloro-5-methyl-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180741-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-methyl-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
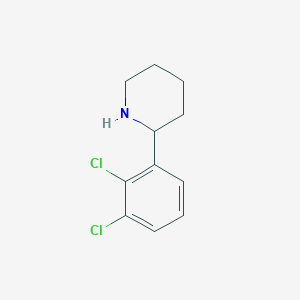
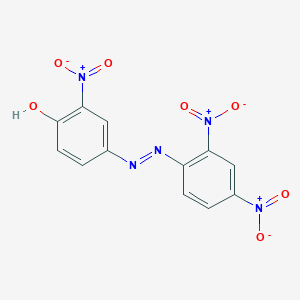
![Ethanone, 1-[2-hydroxy-5-(2-propen-1-yloxy)phenyl]-](/img/structure/B1638534.png)
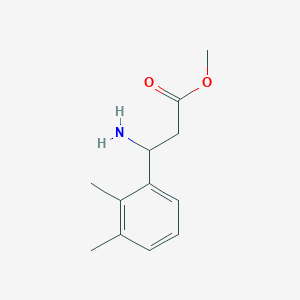
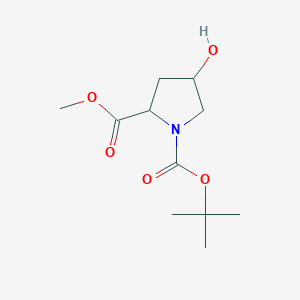
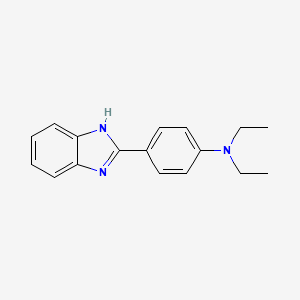
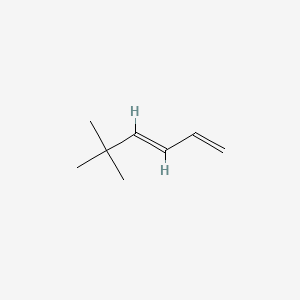
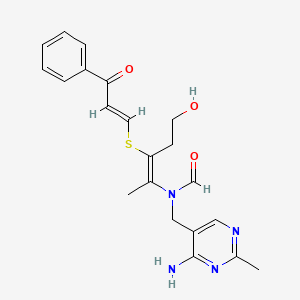
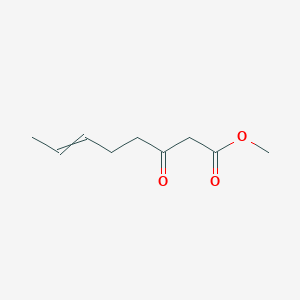
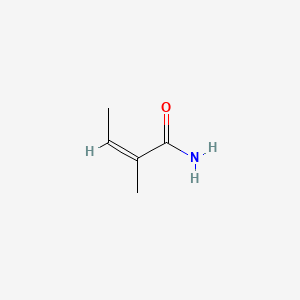
![Methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B1638557.png)
![2-[1-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexyl]acetic Acid](/img/structure/B1638558.png)
